molecular formula C14H17N3O2S B2382102 4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 352024-83-0

4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B2382102
CAS RN: 352024-83-0
M. Wt: 291.37
InChI Key: LUGYGQDIXNALNG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine, also known as DMCTP, is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Applications in Antianaphylactic Activity

4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine is synthesized using various methods involving amino-thieno[2,3-b]pyridine carboxylic acids. Notably, compounds with this structure exhibit antianaphylactic activity, demonstrating potential applications in allergic response management (Wagner, Vieweg, Prantz, & Leistner, 1993).

Role in Heterocyclic Synthesis

This compound is used to construct various heterocyclic systems like thienopyrimidinone and thienopyridine derivatives. Its reaction with nitrogen nucleophiles like morpholine and piperidine leads to the creation of diverse pyridothienopyramidinone derivatives, showcasing its versatility in synthetic chemistry (Madkour et al., 2010).

Antimicrobial and Antifungal Activity

The compound, when used as a base for derivative synthesis, shows promising antimicrobial and antifungal activities. These findings indicate its potential in developing new antimicrobial agents (El-Essawy et al., 2010).

Utilization in Organic Synthesis

It serves as a key component in organic synthesis, particularly in the creation of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives. Its reaction with chloromethyl organyl sulfones in the presence of potassium carbonate exemplifies its application in generating novel compounds with potential industrial and research applications (Kalugin & Shestopalov, 2019).

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8-7-9(2)16-13-10(8)11(15)12(20-13)14(18)17-3-5-19-6-4-17/h7H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYGQDIXNALNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCOCC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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